molecular formula C12H14F2O3 B14041679 1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-2-one

1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-2-one

Cat. No.: B14041679
M. Wt: 244.23 g/mol
InChI Key: KYZCZDUEQZILAM-UHFFFAOYSA-N
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Description

1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-2-one is an organic compound with a complex structure that includes difluoromethoxy and ethoxy groups attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

The synthesis of 1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include an inert atmosphere and a temperature range of 0-50°C .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods often require precise control of temperature, pressure, and reactant concentrations to ensure consistent product quality.

Chemical Reactions Analysis

1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its ability to interact with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethoxy and ethoxy groups can influence the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes .

Comparison with Similar Compounds

Similar compounds to 1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-2-one include:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to these similar compounds.

Properties

Molecular Formula

C12H14F2O3

Molecular Weight

244.23 g/mol

IUPAC Name

1-[5-(difluoromethoxy)-2-ethoxyphenyl]propan-2-one

InChI

InChI=1S/C12H14F2O3/c1-3-16-11-5-4-10(17-12(13)14)7-9(11)6-8(2)15/h4-5,7,12H,3,6H2,1-2H3

InChI Key

KYZCZDUEQZILAM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)OC(F)F)CC(=O)C

Origin of Product

United States

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